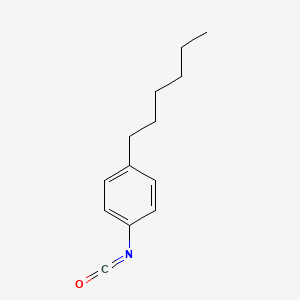
1-Hexyl-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-isocyanatobenzene is an organic compound with the molecular formula C13H17NO It is characterized by a benzene ring substituted with a hexyl group and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-hexylbenzoic acid with thionyl chloride (SOCl2) to form 4-hexylbenzoyl chloride. This intermediate is then reacted with sodium azide (NaN3) to produce the corresponding azide, which is subsequently converted to the isocyanate via a Curtius rearrangement .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature and reaction times to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or esters.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Hexyl-4-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the functionalization of nanoparticles, such as ruthenium nanoparticles, to enhance their optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Chemical Sensing: Utilized in the development of sensors due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-hexyl-4-isocyanatobenzene primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexyl Isocyanate: Lacks the benzene ring, resulting in different reactivity and applications.
Uniqueness: 1-Hexyl-4-isocyanatobenzene is unique due to the presence of both a hexyl group and an isocyanate group on a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-hexyl-4-isocyanatobenzene |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-10H,2-6H2,1H3 |
InChI Key |
MPPJTJFVFAQIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11743257.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)

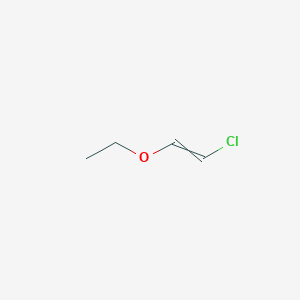
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)
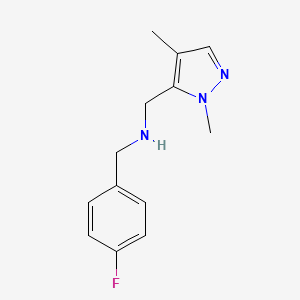
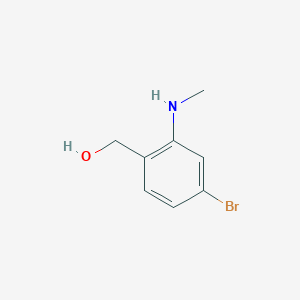
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
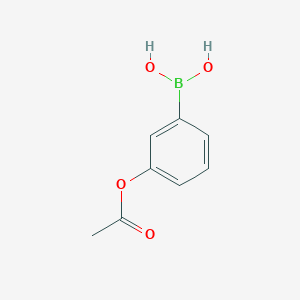
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11743310.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
